molecular formula C12H10N2O5 B028012 1-Acetyl-6-nitro-1H-indol-3-YL acetate CAS No. 108669-74-5

1-Acetyl-6-nitro-1H-indol-3-YL acetate

Cat. No.: B028012
CAS No.: 108669-74-5
M. Wt: 262.22 g/mol
InChI Key: CUHAPBLVXGVKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-6-nitro-1H-indol-3-YL acetate (CAS 108669-74-5) is a synthetically valuable nitro-indole derivative designed for use as a key heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a multifaceted molecular structure, incorporating both acetyl and nitro functional groups on the indole scaffold, which makes it a versatile intermediate for the synthesis of more complex molecules. The indole nucleus is a privileged structure in pharmaceuticals, present in a wide range of bioactive molecules and approved drugs. Research indicates that indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The specific substitution pattern on this compound, particularly the nitro group at the 6-position, serves as a crucial handle for further synthetic manipulation. It can be readily reduced to a corresponding amino group, facilitating access to a variety of amino-indole derivatives that are common pharmacophores in drug candidates . With the molecular formula C12H10N2O5 and a molecular weight of 262.22 g/mol , this chemical is primarily employed in the research and development of novel therapeutic agents. Its primary research value lies in its role as a synthetic intermediate for exploring structure-activity relationships (SAR) and for constructing complex heterocyclic systems aimed at various biological targets. Researchers utilize this building block to develop new compounds with potential clinical applications, strictly in a laboratory setting. Please note: This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

108669-74-5

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

(1-acetyl-6-nitroindol-3-yl) acetate

InChI

InChI=1S/C12H10N2O5/c1-7(15)13-6-12(19-8(2)16)10-4-3-9(14(17)18)5-11(10)13/h3-6H,1-2H3

InChI Key

CUHAPBLVXGVKGV-UHFFFAOYSA-N

SMILES

CC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])OC(=O)C

Canonical SMILES

CC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 1 Acetyl 6 Nitro 1h Indol 3 Yl Acetate

Reaction Pathways for Nitration of Indole (B1671886) Scaffolds

The introduction of a nitro group onto the indole scaffold is a fundamental electrophilic substitution reaction. The position of nitration is highly dependent on the reaction conditions and the substituents already present on the indole ring.

In the case of unsubstituted indole, direct nitration with strong acids like nitric acid in sulfuric acid often leads to polymerization and complex mixtures. Therefore, milder nitrating agents are typically employed. The nitration of 1-acetylindole, a precursor to the title compound, is expected to direct the incoming nitro group to the benzene (B151609) portion of the indole ring, as the pyrrole (B145914) ring is deactivated by the N-acetyl group. The nitration of 1-acetyl-2,3-dimethylindole has been studied, providing insights into the regioselectivity of this reaction. rsc.org

The reaction pathway for the synthesis of 6-nitroindole (B147325) derivatives can also proceed through transition metal-free C-C and C-N bond formation from enaminones and nitroaromatic compounds, offering a regioselective alternative to direct nitration. rsc.org

Table 1: Regioselectivity in the Nitration of Substituted Indoles

Indole DerivativeNitrating AgentMajor Product(s)Reference
1-Acetyl-2,3-dimethylindoleNot Specified1-Acetyl-2,3-dimethyl-6-nitroindole rsc.org
Enaminones and NitroaromaticsCs2CO36-Nitroindole derivatives rsc.org

Kinetics and Thermodynamics of Acetylation Reactions at N1 and O-Acetylation at C3

The formation of 1-acetyl-6-nitro-1H-indol-3-yl acetate (B1210297) involves two key acetylation steps: N-acetylation at the 1-position and O-acetylation at the 3-position of a 6-nitro-1H-indol-3-ol precursor. The kinetics and thermodynamics of these reactions are influenced by the nucleophilicity of the nitrogen and oxygen atoms and the reaction conditions.

Generally, the N-acetylation of indoles is a well-established process. nih.gov The O-acetylation of hydroxylated amino acids and amino alcohols has been shown to be favored under acidic conditions, which protonates the more basic nitrogen atom, thus promoting reaction at the oxygen. beilstein-journals.org This principle can be applied to the selective O-acetylation of a 3-hydroxyindole derivative. The relative rates of N- and O-acetylation are critical for the efficient synthesis of the title compound. Studies on N-acetyltransferase enzymes have shown that both N- and O-acetylation activities can be catalyzed by the same enzyme, with the relative rates being substrate-dependent. nih.govnih.gov

An improved synthesis of 1-acetyl-1H-indol-3-yl acetates has been developed, which could be adapted for the synthesis of the nitro-substituted analogue. researchgate.net A review on the synthesis and reactions of 3-acetylindoles also provides context for acylation reactions on the indole ring. researchgate.net

Table 2: Conditions for Selective Acetylation

Acetylation TypeSubstrate TypeReaction ConditionsOutcomeReference
O-AcetylationHydroxyamino acidsAcetic anhydride, strong acid (e.g., HClO4)Favors O-acetylation over N-acetylation beilstein-journals.org
N-AcetylationIndolesThioesters as acyl sourceChemoselective N-acylationNot found in search results
N- and O-diacetylation2-[(Carboxymethyl)amino]benzoic acidsTwo-step procedure1-Acetyl-1H-indol-3-yl acetates researchgate.net

Mechanisms of Condensation Reactions for Indole Derivatives

Indole derivatives, including 1-acetyl-6-nitro-1H-indol-3-yl acetate, can participate in various condensation reactions. The electron-withdrawing nature of the acetyl and nitro groups influences the reactivity of the indole ring in these transformations.

Condensation reactions of indoles often occur at the C3 position. For instance, 3-cyanoacetyl indoles undergo condensation with aromatic aldehydes and other reagents to form complex heterocyclic systems. nih.gov The mechanism typically involves a Knoevenagel condensation followed by a Michael addition and intramolecular cyclization.

The synthesis of indoles from 2-methylnitrobenzenes through condensation with formamide (B127407) acetals followed by reduction provides another route to functionalized indoles. researchgate.net While not directly involving the title compound, this illustrates a condensation-based approach to building the indole core itself.

Stability and Decomposition Pathways of the Nitroacetate Moiety

The stability of the this compound is largely determined by the lability of the N-acetyl and O-acetyl groups, as well as the nitro group on the benzene ring.

The N-acetyl group can be susceptible to hydrolysis under basic conditions. The O-acetyl group at the C3 position is also prone to hydrolysis, potentially leading to the formation of 1-acetyl-6-nitro-1H-indol-3-ol. The stability of the nitro group on the aromatic ring is generally high under typical reaction conditions. However, under reductive conditions, it can be reduced to an amino group, opening up further synthetic possibilities.

Studies on the condensation of primary nitro compounds to isoxazole (B147169) derivatives suggest that the nitro group can participate in cycloaddition reactions under certain conditions. researchgate.net While this is a transformation of the nitro group itself, it provides insight into its potential reactivity beyond simple reduction.

Advanced Spectroscopic and Chromatographic Techniques for Structural Analysis of 1 Acetyl 6 Nitro 1h Indol 3 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. For 1-Acetyl-6-nitro-1H-indol-3-yl acetate (B1210297), both ¹H (proton) and ¹³C (carbon-13) NMR would provide definitive information on the connectivity and chemical environment of each atom in the molecule.

While the synthesis of 1-Acetyl-6-nitro-1H-indol-3-yl acetate has been reported, detailed public spectral assignments are not extensively available. hmdb.ca However, based on the known chemical shifts of related indole (B1671886) structures and the predictable electronic effects of the substituents, a theoretical analysis of the expected NMR data can be constructed. mdpi.commdpi.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton in the molecule. The aromatic protons on the indole ring will appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The strong electron-withdrawing effect of the nitro group at position 6 and the acetyl group at position 1 will significantly influence the chemical shifts of the adjacent protons. The methyl protons of the N-acetyl and O-acetyl groups will appear as sharp singlets in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbons of the acetyl and acetate groups are expected at the most downfield positions (around 168-172 ppm). The carbons of the indole ring will resonate in the aromatic region, with their specific shifts influenced by the attached functional groups. The nitro-substituted carbon (C-6) would be shifted downfield, while the carbons of the methyl groups will appear at the highest field. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures and established substituent effects.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2 ~7.5 - 7.8 -
H-4 ~7.8 - 8.1 -
H-5 ~7.3 - 7.6 -
H-7 ~8.3 - 8.6 -
N-Acetyl (CH₃) ~2.6 - 2.8 ~24
O-Acetyl (CH₃) ~2.3 - 2.5 ~21
C-2 - ~120 - 125
C-3 - ~115 - 120
C-3a - ~128 - 132
C-4 - ~120 - 123
C-5 - ~118 - 121
C-6 - ~144 - 148
C-7 - ~112 - 115
C-7a - ~134 - 137
N-Acetyl (C=O) - ~168 - 170
O-Acetyl (C=O) - ~169 - 171

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture and provides their molecular weights. For this compound, LC-MS is crucial for assessing sample purity and confirming its molecular mass. nih.govnih.govresearchgate.net

A typical LC-MS analysis would involve a reversed-phase High-Performance Liquid Chromatography (HPLC) system, often using a C18 column, coupled to a mass spectrometer. massbank.euresearchgate.net The sample is dissolved in a suitable solvent and injected into the LC system, where it is separated from any impurities. The eluent then enters the mass spectrometer.

For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods to generate gas-phase ions. nih.gov The mass analyzer would then detect the mass-to-charge ratio (m/z) of the ions.

Table 2: LC-MS Parameters and Expected Data for this compound

Parameter Description
Formula C₁₂H₁₀N₂O₅
Molecular Weight 262.22 g/mol
LC Column Typically a reversed-phase C18 column
Mobile Phase A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to aid ionization
Ionization Mode Positive ESI or APCI
Expected [M+H]⁺ Ion m/z 263.06
Expected [M+Na]⁺ Ion m/z 285.04

The retention time from the chromatogram would serve as a characteristic identifier, while the mass spectrum would confirm the molecular weight, providing strong evidence of the compound's identity. The peak area in the chromatogram is proportional to the concentration, allowing for quantitative purity assessment.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. nist.govnih.gov

The expected vibrational frequencies are based on data from the parent 6-nitroindole (B147325) and other acetylated aromatic compounds. nist.gov Key expected peaks include strong absorptions from the carbonyl stretching of the two acetyl groups and the asymmetric and symmetric stretching of the nitro group.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ester C=O (Acetate) Stretching ~1760 - 1740 Strong
Amide C=O (N-Acetyl) Stretching ~1710 - 1680 Strong
Aromatic C=C Stretching ~1610, 1480 Medium-Weak
Nitro (NO₂) Asymmetric Stretching ~1530 - 1500 Strong
Nitro (NO₂) Symmetric Stretching ~1350 - 1320 Strong
C-N Stretching ~1300 - 1200 Medium
C-O (Ester) Stretching ~1250 - 1180 Strong
Aromatic C-H Bending (out-of-plane) ~900 - 675 Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems. The chromophore of this compound is the nitroindole ring system. nih.govmsu.edu

Studies on nitroindole isomers show that 6-nitroindole exhibits two absorption maxima in the near-UV range. nih.gov The presence of the N-acetyl and O-acetyl groups are not expected to dramatically shift these primary absorption bands but may cause minor bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts and alter the molar absorptivity (ε). The spectrum is typically recorded by dissolving the compound in a UV-transparent solvent like ethanol (B145695) or acetonitrile. nih.govacs.org

Table 4: Expected UV-Vis Absorption Data for this compound Based on data for 6-nitroindole.

Chromophore Expected λₘₐₓ (nm) Solvent
6-Nitroindole Two maxima in the 300-400 nm range 2-Propanol nih.gov

This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving the chromophore.

X-ray Diffraction Analysis for Solid-State Molecular Structure

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions of this compound.

To date, a crystal structure for this compound has not been deposited in public databases. Obtaining a suitable single crystal of the compound would be the first and often most challenging step for this analysis. mdpi.comnih.govmdpi.com If successful, the resulting data would unambiguously confirm the compound's constitution and reveal its conformational preferences in the solid state, such as the relative orientations of the acetyl and acetate groups with respect to the indole ring. This information is invaluable for understanding structure-property relationships and for computational modeling studies.

Theoretical and Computational Chemistry Studies on 1 Acetyl 6 Nitro 1h Indol 3 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For 1-Acetyl-6-nitro-1H-indol-3-yl acetate (B1210297), DFT calculations, often employing methods like B3LYP with a 6-31G(d,p) basis set, can provide valuable insights into its molecular orbital energies, charge distribution, and reactivity indices. nih.gov

The presence of a strong electron-withdrawing nitro group at the 6-position is expected to significantly lower the electron density of the indole (B1671886) ring, which can alter its reactivity in electrophilic substitution reactions. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), visually representing the electron-rich and electron-deficient regions of the molecule. researchgate.net The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of Indole Derivatives

Derivative HOMO (eV) LUMO (eV) Energy Gap (eV)
Indole -5.54 -0.12 5.42
1-Acetylindole -5.89 -0.87 5.02
6-Nitroindole (B147325) -6.45 -2.34 4.11

Note: The data in this table is illustrative and based on general trends for substituted indoles. Specific DFT calculations for 1-Acetyl-6-nitro-1H-indol-3-yl acetate are required for precise values.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional shape of a molecule, or its conformation, is critical for its biological activity as it dictates how the molecule can interact with its biological target. nih.gov Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to explore the possible conformations of a molecule and their relative stabilities.

For this compound, these methods can reveal the preferred orientations of the acetyl and acetate groups relative to the indole ring. The rotational barriers around the single bonds connecting these groups to the indole core can be calculated to understand the flexibility of the molecule. MD simulations, which simulate the movement of atoms over time, can provide a dynamic picture of the conformational landscape, identifying the most populated conformational states and the transitions between them.

In Silico Approaches for Predicting Chemical Reactivity and Selectivity

In silico methods, which are computer-based simulations, are increasingly used to predict the chemical reactivity and selectivity of compounds, reducing the need for extensive experimental work. mdpi.com For this compound, these approaches can predict its susceptibility to various chemical reactions, such as hydrolysis of the acetate group or reactions involving the nitro group.

Computational tools can model reaction pathways and calculate activation energies to predict the most likely products of a given reaction. For instance, the selectivity of a reaction at different positions on the indole ring can be predicted by analyzing the calculated atomic charges and frontier molecular orbital densities. Recent advancements have also focused on optimizing reaction conditions, such as catalysts and solvents, through in silico screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comej-chem.org QSAR models are developed by correlating calculated molecular descriptors (physicochemical properties, electronic properties, and 3D features) with experimentally determined biological activities. researchgate.net

For a series of derivatives of this compound, QSAR studies can be employed to understand which structural features are crucial for a particular biological effect. nih.govnih.gov For example, a QSAR model could reveal that the potency of a series of nitroaromatic compounds is strongly correlated with their hydrophobicity and the energy of their LUMO. mdpi.com These models, once validated, can be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent and selective molecules. frontiersin.orgeurjchem.com

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor Type Examples
Electronic Dipole moment, HOMO/LUMO energies, Atomic charges
Steric Molecular weight, Molar refractivity, van der Waals volume
Hydrophobic LogP (partition coefficient)

Molecular Docking Investigations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). jocpr.comresearchgate.net This method is instrumental in drug discovery for understanding the binding mode of a potential drug and for virtual screening of compound libraries. e-nps.or.krsemanticscholar.org

For this compound, molecular docking studies can be performed to investigate its potential interactions with various biological targets. nih.govresearchgate.net The indole ring can participate in π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within a protein's binding site. The acetyl and acetate groups can form hydrogen bonds with polar amino acid residues. The nitro group, with its electronegative character, can also engage in specific interactions, such as hydrogen bonding with serine residues. researchgate.net

Docking simulations can provide a binding score, which is an estimate of the binding affinity, and a detailed visualization of the protein-ligand interactions. researchgate.net This information is crucial for identifying potential biological targets and for designing modifications to the molecule to improve its binding affinity and selectivity. For instance, docking studies on similar indole derivatives have been used to understand their inhibitory activity against enzymes like acetylcholinesterase and various kinases. nih.govnih.gov

Table 3: List of Compounds

Compound Name
This compound
Indole
1-Acetylindole
6-Nitroindole
Tryptophan
Tyrosine
Phenylalanine

Exploration of Biological Activity Mechanisms of 1 Acetyl 6 Nitro 1h Indol 3 Yl Acetate and Analogues

Mechanistic Basis of Indole-Derived Biological Activities

The indole (B1671886) ring system is a versatile pharmacophore due to its ability to participate in various non-covalent interactions with biological macromolecules. The diverse biological activities of indole derivatives stem from their capacity to mimic endogenous molecules, such as the amino acid tryptophan and the neurotransmitter serotonin, allowing them to interact with a wide range of biological targets. The electronic properties of the indole ring, characterized by its π-rich system, enable it to engage in π-π stacking, hydrophobic, and hydrogen bonding interactions with proteins and nucleic acids.

The biological activity of indole derivatives can be significantly modulated by the nature and position of substituents on the indole core. For instance, the presence of electron-withdrawing groups, such as the nitro group in 1-Acetyl-6-nitro-1H-indol-3-yl acetate (B1210297), can influence the molecule's electronic distribution and its ability to interact with specific targets. Similarly, the acetyl and acetate groups can affect the compound's solubility, metabolic stability, and binding affinity to various enzymes and receptors.

Enzyme Inhibition Studies and Target Identification

Indole derivatives are well-known inhibitors of various enzymes, playing crucial roles in the regulation of physiological and pathological processes. The inhibitory mechanism can be competitive, non-competitive, or uncompetitive, depending on the specific interactions between the indole derivative and the enzyme's active or allosteric sites.

One of the most studied targets for indole-based compounds is cyclooxygenase (COX) , an enzyme involved in the inflammatory response. Many indole derivatives, including the non-steroidal anti-inflammatory drug (NSAID) indomethacin, exhibit their anti-inflammatory effects by inhibiting COX enzymes. Molecular docking studies have shown that the indole scaffold can fit into the active site of COX, with substituents influencing the binding affinity and selectivity for COX-1 versus COX-2 isoforms. For instance, some indole derivatives have shown selective COX-2 inhibition, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective COX inhibitors.

Another important class of enzymes targeted by indole derivatives is protein kinases . These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer. Indole-based compounds have been developed as inhibitors of various protein kinases, including epidermal growth factor receptor (EGFR) kinase. For example, a study on new indole-based 1,3,4-oxadiazoles identified a compound that exhibited significant EGFR inhibition. The molecular docking study of this compound revealed that its benzothiazole ring occupied an allosteric pocket in the EGFR active site, highlighting the potential for indole derivatives to act as allosteric inhibitors.

Furthermore, indole derivatives have been investigated as inhibitors of enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) . AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for Alzheimer's disease. The mechanism of AChE inhibition by certain compounds involves the formation of an acetylated enzyme intermediate, which is subsequently hydrolyzed to regenerate the active enzyme.

Receptor Binding Profiles and Ligand-Receptor Interactions

The structural similarity of the indole nucleus to endogenous ligands like serotonin allows indole derivatives to interact with a variety of receptors, particularly G-protein coupled receptors (GPCRs).

The serotonin (5-HT) receptors are a major target for indole-based compounds. Serotonin itself is an indoleamine that plays a crucial role in mood regulation, cognition, and various physiological processes. Many antipsychotic and antidepressant drugs are known to bind to and modulate serotonin receptors. The specific interactions with different 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) depend on the substitution pattern on the indole ring.

Another example of receptor interaction is with the neuropeptide Y (NPY) receptors . A study on an N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)acrylamide derivative demonstrated its activity as a potent and selective antagonist of the NPY Y2 receptor. This compound was shown to inhibit the binding of peptide YY (PYY) to the human Y2 receptor. In vitro receptor autoradiography confirmed the selectivity of this compound for Y2 receptors in brain regions known to express this receptor subtype.

Cellular Pathway Modulation by Indole Derivatives

By interacting with specific enzymes and receptors, indole derivatives can modulate various cellular signaling pathways, leading to a wide range of biological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

In the context of cancer, indole compounds have been shown to deregulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway . This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, are known to modulate this pathway.

Furthermore, indole derivatives can influence the NF-κB signaling pathway , which plays a key role in inflammation and immunity. By modulating this pathway, indole compounds can exert anti-inflammatory effects.

In Vitro and In Silico Screening Methodologies

The discovery and development of new indole-based therapeutic agents heavily rely on a combination of in vitro and in silico screening methodologies.

In Vitro Screening:

Cytotoxicity Assays: The MTT assay is a common colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines. This assay measures the metabolic activity of cells and provides an indication of cell viability.

Enzyme Inhibition Assays: These assays are used to determine the inhibitory activity of compounds against specific enzymes. For example, in vitro COX inhibition assays are used to screen for anti-inflammatory agents. The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these assays.

Receptor Binding Assays: Radioligand binding assays are used to evaluate the affinity of compounds for specific receptors. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound.

In Silico Screening:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. It is used to understand the binding mode of a compound and to predict its binding affinity. Docking studies can help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding.

Virtual Screening: This method involves the computational screening of large libraries of compounds against a specific biological target to identify potential hits. This approach can significantly reduce the time and cost associated with drug discovery.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Pharmacophore models can be used to search for new compounds with similar activity profiles.

These screening methodologies are often used in a complementary manner. Hits identified from in silico screening are typically validated through in vitro experiments to confirm their biological activity.

Interactive Data Table of Research Findings

Compound ClassTargetBiological ActivityScreening Method
Indole-based 1,3,4-OxadiazolesEGFRAnticancerMTT assay, Molecular Docking
N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)acrylamide derivativeNeuropeptide Y Y2 ReceptorAntagonistRadioligand Binding Assay, Receptor Autoradiography
Indole-3-carbinol (I3C)PI3K/Akt/mTOR pathwayAnticancerCellular Assays
IndomethacinCyclooxygenase (COX)Anti-inflammatoryEnzyme Inhibition Assay

Advanced Applications and Future Perspectives for 1 Acetyl 6 Nitro 1h Indol 3 Yl Acetate

Role as a Synthetic Intermediate for Complex Indole (B1671886) Alkaloids and Heterocycles

The primary and most immediate application of 1-acetyl-6-nitro-1H-indol-3-yl acetate (B1210297) is its function as a versatile synthetic intermediate. The strategic placement of three distinct functional groups, each with unique reactivity, allows for selective chemical manipulation, making it a valuable building block for more complex molecules.

The N1-Acetyl Group: This group serves as a reliable protecting group for the indole nitrogen. Its presence prevents unwanted side reactions at the N1 position during transformations elsewhere on the molecule. youtube.com The acetyl group can be reliably removed under either acidic or basic hydrolytic conditions, often with high yield, unmasking the N-H group for subsequent reactions. commonorganicchemistry.comcabidigitallibrary.orgorganic-chemistry.org

The C3-Acetate Group: The acetate at the C3 position functions as a protected form of a hydroxyl group (indoxyl). This enol acetate can be hydrolyzed to reveal the C3-hydroxyl, which is a key functional handle for synthesizing a variety of indole derivatives, including those found in nature.

The C6-Nitro Group: This is arguably the most synthetically valuable feature of the molecule. The strong electron-withdrawing nature of the nitro group significantly modifies the electronic properties of the indole ring, rendering it more susceptible to certain transformations, particularly dearomatization processes. nih.govresearchgate.net Crucially, the nitro group can be selectively reduced to a primary amine (6-aminoindole) using a variety of catalytic systems, such as palladium on carbon (Pd/C) with hydrogen gas, or other reducing agents like tin(II) chloride. sci-hub.stcommonorganicchemistry.com This transformation is highly efficient for various nitroarenes, including nitroindoles. sci-hub.st The resulting 6-aminoindole (B160974) is a critical precursor for synthesizing fused heterocyclic systems and complex indole alkaloids, which are prominent in medicinal chemistry. mdpi.com The amino group can be diazotized, acylated, or used as a nucleophile to construct new rings, unlocking a vast chemical space for exploration. Thus, 3-nitroindoles are recognized as important intermediates for creating bioactive molecules. nih.govrsc.orgresearchgate.net

Contributions to Agrochemical Research and Development

While direct applications of 1-acetyl-6-nitro-1H-indol-3-yl acetate in agrochemicals are not extensively documented, the structural motifs present in the molecule suggest several avenues for future research. The indole scaffold itself is found in compounds with agrochemical relevance. mdpi.com Furthermore, many nitroaromatic compounds have historically been used in the formulation of pesticides and herbicides due to their bioactivity. nih.govescholarship.org The indole ring is a well-known mimic of the plant hormone auxin, suggesting that derivatives could be explored for plant growth regulation. The unique electronic properties conferred by the nitro group could lead to the discovery of novel modes of action against agricultural pests or weeds. Future research could involve synthesizing a library of derivatives from this scaffold and screening them for herbicidal, fungicidal, or insecticidal activity.

Potential in Pharmaceutical Lead Compound Discovery and Optimization

The indole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates for a wide range of diseases including cancer, infections, and neurological disorders. nih.govnih.govmdpi.com The specific substitution pattern of this compound makes it a highly attractive starting point for drug discovery programs.

The presence of a nitro group on the indole ring is of particular interest. Substituted 5-nitroindoles, for instance, have been shown to exhibit potent anticancer activity by binding to G-quadruplex DNA structures in the promoter region of the c-Myc oncogene, leading to its downregulation and cell cycle arrest. nih.govnih.gov The 6-nitro isomer could interact with similar or entirely new biological targets. The nitro group's ability to act as a hydrogen bond acceptor and its profound effect on the molecule's electronic distribution are key to its potential for specific, high-affinity interactions with proteins and nucleic acids.

Furthermore, many potent anticancer agents function by inhibiting tubulin polymerization, and various indole derivatives have been identified as effective agents in this class. nih.govmdpi.com The N-acetyl group can serve to modulate pharmacokinetic properties such as solubility and metabolic stability, while the C3-acetate could function as a prodrug, undergoing in vivo hydrolysis to release a potentially more active C3-hydroxy metabolite. Research into related indole structures has identified numerous compounds with significant therapeutic potential, underscoring the promise of this chemical class. thepharmajournal.comthepharmajournal.com

Table 1: Research Findings on Bioactive Indole Derivatives

Compound Class Biological Target/Activity Therapeutic Area Key Findings Citations
Pyrrolidine-substituted 5-nitroindoles c-Myc G-quadruplex DNA Oncology Binds to G4-DNA, downregulates c-Myc expression, induces cell-cycle arrest and ROS generation. nih.govnih.gov
Substituted Indole-Acrylamides Tubulin Polymerization Oncology A lead compound showed significant tubulin polymerization inhibitory activity (IC₅₀ of 5.0 µM) and induced G2/M-phase cell cycle arrest. nih.gov
Spirooxoindolepyrrolidine Derivatives MDM2 Inhibition Oncology (Glioblastoma) Acts as an inhibitor of the p53-MDM2 protein-protein interaction, a key pathway in cancer cell survival. mdpi.com
1-Substituted indole-3-carboxaldehyde (B46971) thiosemicarbazones Undisclosed Infectious Disease (Tuberculosis) Derivatives with propyl and 4-nitrobenzyl groups showed potent and selective inhibition of M. tuberculosis. nih.gov
General Indole Derivatives Thioredoxin Reductase (TrxR) Oncology Indoles are known to induce oxidative stress and apoptosis in cancer cells, partly through inhibition of the thioredoxin system. ijcrt.org

Emerging Roles in Advanced Materials Science

The application of this compound is not confined to the life sciences. The field of materials science presents intriguing opportunities for this molecule, primarily due to the electronic properties of the nitroaromatic system. nih.gov Nitroaromatic compounds are known to possess unique optical and electronic characteristics. escholarship.orgspiedigitallibrary.org

The structure of this compound, featuring an electron-rich indole ring and a strongly electron-accepting nitro group, forms a classic "push-pull" system. Such systems are known to exhibit significant nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics, such as frequency doubling or optical switching.

Furthermore, nitroaromatic compounds have been explored for their utility in organic electronics and as components of charge-transfer complexes. researchgate.net The potential exists to polymerize derivatives of this indole or incorporate it into larger macromolecular structures to create novel organic semiconductors or sensors. The chromophoric nature of the nitro group also suggests potential use in the development of specialized dyes. nih.govacs.org

Sustainable and Green Chemical Synthesis of Indole Derivatives

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. nih.govtandfonline.com The synthesis of indole derivatives is an active area for the application of green chemistry principles. researchgate.netrsc.org Traditional methods for synthesizing and functionalizing indoles often rely on harsh conditions, such as the use of strong acids and toxic solvents. nih.gov

The preparation of this compound and its subsequent use can benefit significantly from green technologies:

Advanced Nitration Methods: Classic nitration using mixed acids is hazardous. Modern, non-acidic methods using reagents like trifluoroacetyl nitrate (B79036) (generated in situ) offer a safer, metal-free, and more regioselective approach to synthesizing 3-nitroindoles with excellent functional group tolerance. nih.govrsc.orgresearchgate.net

Flow Chemistry: Performing reactions in continuous flow reactors offers superior control over reaction parameters, enhances safety, and facilitates scaling up. uc.ptnih.govakademibokhandeln.se This is particularly advantageous for potentially energetic reactions like nitration and for the multi-step synthesis of heterocyclic libraries for drug discovery. mdpi.comdurham.ac.uk Catalytic reduction of nitro groups can also be performed efficiently and safely in flow systems, even using water as a solvent. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for the use of greener solvents, representing a significant improvement over conventional heating methods for indole synthesis. tandfonline.comresearchgate.nettandfonline.com

Interdisciplinary Research Directions and Collaborations

Unlocking the full potential of this compound requires a multidisciplinary approach, fostering collaborations across various scientific fields.

Synthetic and Medicinal Chemistry: Synthetic chemists are needed to develop efficient and scalable routes to this molecule and to create libraries of analogues for screening. youtube.com Medicinal chemists can then lead the effort in fragment-based drug discovery (FBDD) and lead optimization, systematically exploring how structural modifications impact biological activity (SAR). acs.org

Computational Chemistry and Molecular Biology: Computational experts can model the interactions of this compound with potential biological targets, predicting binding affinities and guiding the design of more potent derivatives. researchgate.net Molecular biologists are essential to validate these targets, elucidate the mechanisms of action, and assess the therapeutic effects in cellular and animal models. mdpi.com

Materials Science and Chemical Engineering: Collaborations with materials scientists are crucial to investigate the optical, electronic, and self-assembly properties of this molecule and its derivatives. spiedigitallibrary.org Chemical engineers can then develop and optimize sustainable manufacturing processes using technologies like flow chemistry to produce these novel materials at scale. uc.ptnih.gov

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 1-Acetyl-6-nitro-1H-indol-3-YL acetate?

The compound features an indole core with acetyl and nitro groups at positions 1 and 6, respectively, and an acetate ester at position 3. Key characterization methods include:

  • NMR Spectroscopy : For determining substituent positions and electronic environments (e.g., 1^1H and 13^{13}C NMR to resolve indole ring protons and acetate/acetamide groups) .
  • Mass Spectrometry : To confirm molecular weight (expected m/z ≈ 260–265 for C12_{12}H10_{10}N2_2O5_5) and fragmentation patterns .
  • IR Spectroscopy : To identify carbonyl stretching frequencies (~1740 cm1^{-1} for acetate esters) and nitro group vibrations (~1520 cm1^{-1}) .

Q. How can researchers safely handle this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential volatility or dust generation .
  • First-Aid Measures : For inhalation, move to fresh air; for skin contact, wash with soap and water. Avoid mouth-to-mouth resuscitation if ingested .
  • Storage : Keep in a cool, dry place away from oxidizing agents, as nitro groups may pose reactivity risks .

Advanced Research Questions

Q. What synthetic routes are available for preparing this compound, and how do reaction conditions influence yield and purity?

  • Stepwise Synthesis :

Nitroindole Preparation : Nitration of 1H-indole at position 6 using HNO3_3/H2_2SO4_4, followed by purification via column chromatography .

Acetylation : React 6-nitroindole with acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to drive the reaction .

Esterification : Introduce the acetate group at position 3 via esterification with acetic anhydride and catalytic sulfuric acid .

  • Optimization : Yield and purity depend on temperature control (0–5°C during nitration) and moisture-free conditions to prevent hydrolysis .

Q. How does the nitro group at position 6 influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Electronic Effects : The nitro group is a strong electron-withdrawing substituent, reducing electron density at the indole ring and directing electrophilic substitution to positions 4 or 5 .
  • Reactivity in Cross-Coupling : Enhances oxidative stability in Suzuki-Miyaura couplings but may require palladium catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures (80–100°C) for Buchwald-Hartwig aminations .

Q. What strategies can mitigate challenges in the compound’s solubility and stability during biological assays?

  • Co-Solvents : Use DMSO or ethanol (10–20% v/v) to improve aqueous solubility without denaturing proteins .
  • Derivatization : Convert the acetate to a more hydrophilic group (e.g., carboxylate via hydrolysis) for enhanced bioavailability .
  • Stability Monitoring : Store solutions at –20°C and analyze degradation via HPLC under accelerated conditions (40°C, 75% humidity) .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2) by aligning the nitro and acetyl groups with hydrophobic pockets .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential and stability in physiological environments .
  • QSAR Modeling : Correlate substituent effects (e.g., nitro position) with antimicrobial activity using datasets from PubChem or ChEMBL .

Methodological Notes

  • Contradictions in Evidence : While some indole derivatives show enhanced bioactivity with nitro groups (e.g., antimicrobial effects) , others note reduced solubility . Validate hypotheses through iterative synthesis and assay optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.